molecular formula C23H18ClNO4S B2833595 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866725-92-0

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2833595
CAS No.: 866725-92-0
M. Wt: 439.91
InChI Key: MHSBIBJHBCGNNJ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 3-chlorobenzyl chloride in the presence of a base like sodium hydride.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, 3-chlorobenzyl chloride, phenylsulfonyl chloride, pyridine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

    Medicine: The compound may be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one would depend on its specific application

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting its structure and function, which can be useful in anticancer therapies.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.

    Quinoline-4-carboxylic acid: A quinoline derivative with a carboxyl group at the 4-position.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-29-18-10-11-21-20(13-18)23(26)22(30(27,28)19-8-3-2-4-9-19)15-25(21)14-16-6-5-7-17(24)12-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSBIBJHBCGNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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